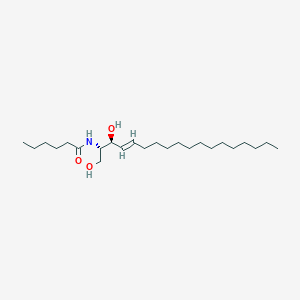

C6 L-threo Ceramide

Description

Properties

IUPAC Name |

N-[(E,2S,3S)-1,3-dihydroxyoctadec-4-en-2-yl]hexanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H47NO3/c1-3-5-7-8-9-10-11-12-13-14-15-16-18-19-23(27)22(21-26)25-24(28)20-17-6-4-2/h18-19,22-23,26-27H,3-17,20-21H2,1-2H3,(H,25,28)/b19-18+/t22-,23-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPRJSFWNFTXXQC-WBJAFTEYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC=CC(C(CO)NC(=O)CCCCC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCC/C=C/[C@@H]([C@H](CO)NC(=O)CCCCC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H47NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

what is the mechanism of C6 L-threo Ceramide

An In-depth Technical Guide on the Core Mechanisms of C6 L-threo Ceramide

Introduction

This compound is a synthetic, cell-permeable analog of naturally occurring ceramides, belonging to the class of bioactive sphingolipids. As a stereoisomer of the natural D-erythro configuration, its L-threo form exhibits distinct metabolic and signaling properties that make it a valuable tool for cellular research.[1][2][3] Unlike its D-erythro counterpart, which can be readily metabolized into more complex sphingolipids, L-threo-ceramide is metabolically inactive in key pathways, such as the conversion to glucosylceramide.[1][2][4] This resistance to metabolism allows it to exert more direct and sustained effects on specific cellular signaling cascades, primarily those involved in apoptosis, cell cycle arrest, and immunomodulation. This guide provides a comprehensive overview of the molecular mechanisms of this compound, focusing on its signaling pathways, supported by quantitative data and detailed experimental protocols.

Core Mechanisms of Action

The primary mechanism of this compound revolves around its ability to act as a signaling molecule, directly or indirectly modulating the activity of key proteins in cellular pathways. Its metabolic stability is a crucial feature, distinguishing its actions from the broader effects of natural ceramides which are subject to rapid enzymatic conversion.

Stereospecific Metabolism

The stereochemistry of this compound is fundamental to its mechanism. While natural D-erythro ceramides serve as substrates for enzymes like glucosylceramide synthase (GCS), the L-threo isomer is not recognized by this enzyme.[1][4] This prevents its conversion into glucosylceramide, a critical step in the formation of complex glycosphingolipids. This metabolic block is significant because the glycosylation of ceramides is often linked to multidrug resistance in cancer cells, as it effectively removes the pro-apoptotic ceramide from the cell.[5] However, studies have shown that L-threo-ceramide can be metabolized to L-threo-sphingomyelin by sphingomyelin synthase, indicating a selective metabolic pathway.[2][3][6]

Modulation of Protein Kinase C (PKC) Pathways

Ceramides are known regulators of the Protein Kinase C (PKC) family. Specifically, C6 ceramide has been shown to cause the inactivation of PKCα.[7][8] This is not a direct inhibition but an indirect effect, proposed to be mediated by a Ceramide-Activated Protein Phosphatase (CAPP), such as Protein Phosphatase 2A (PP2A).[8] Ceramide treatment leads to the dephosphorylation of PKCα, rendering it inactive.[7][8] This prevents downstream signaling, such as the phosphorylation of the retinoblastoma (Rb) protein, contributing to cell cycle arrest.[7] It is important to note that some studies suggest stereospecificity in this pathway, with L-threo forms of C2-ceramide being unable to activate PP2A, unlike their D- and L-erythro counterparts.[8]

Induction of Apoptosis

This compound is a potent inducer of apoptosis in various cancer cell lines.[1] The pro-apoptotic signaling of ceramides is complex and can involve multiple intersecting pathways.

-

Mitochondrial Pathway : Ceramides can directly affect mitochondria, leading to the release of cytochrome c, which in turn activates the caspase cascade (caspase-9 and caspase-3), leading to PARP degradation and apoptosis.[9][10]

-

AMPK/mTORC1 Axis : In combination with chemotherapeutic agents like doxorubicin, C6 ceramide enhances the activation of AMP-activated protein kinase (AMPK).[11] Activated AMPK subsequently inhibits the mTOR complex 1 (mTORC1), a central regulator of cell growth and proliferation, thereby sensitizing cancer cells to apoptosis.[11]

-

Akt Inhibition : The pro-survival Akt/PKB pathway is a key target of ceramide. C6-ceramide can activate Protein Kinase C zeta (PKCζ), which then directly associates with and inhibits Akt.[12][13] This suppression of Akt-dependent survival signals pushes the cell towards apoptosis.

-

Oxidative Stress : A modified cationic version of L-threo-C6-ceramide was shown to induce the activation of NADPH oxidase (Nox2), leading to the generation of reactive oxygen species (ROS).[14] This oxidative stress contributes to mitochondrial dysfunction, caspase-3 activation, and ultimately, cell death.[14]

References

- 1. caymanchem.com [caymanchem.com]

- 2. Comparison of the metabolism of L-erythro- and L-threo-sphinganines and ceramides in cultured cells and in subcellular fractions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. weizmann.elsevierpure.com [weizmann.elsevierpure.com]

- 4. Distinct Roles for Ceramide and Glucosylceramide at Different Stages of Neuronal Growth - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Metabolism of short-chain ceramide by human cancer cells-implications for therapeutic approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Ceramide inactivates cellular protein kinase Calpha - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The Role of Serine/Threonine Protein Phosphatases in Ceramide Signaling - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Mechanisms involved in exogenous C2- and C6-ceramide-induced cancer cell toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Exogenous cell-permeable C6 ceramide sensitizes multiple cancer cell lines to Doxorubicin-induced apoptosis by promoting AMPK activation and mTORC1 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Ceramide-induced inhibition of Akt is mediated through protein kinase Czeta: implications for growth arrest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. karger.com [karger.com]

An In-depth Technical Guide on the Core Functions of C6 L-threo Ceramide in Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

C6 L-threo Ceramide (N-hexanoyl-L-threo-sphingosine) is a synthetic, cell-permeable analog of naturally occurring ceramides. As a bioactive sphingolipid, it plays a crucial role in various cellular processes, making it a valuable tool for research in cell signaling, apoptosis, and cancer biology. Unlike its D-erythro stereoisomer, which often mimics the effects of endogenous ceramides, the L-threo isomer exhibits distinct and sometimes opposing biological activities. This guide provides a comprehensive overview of the core functions of this compound in cells, with a focus on its mechanism of action, effects on signaling pathways, and its utility as a research tool.

Core Functions and Cellular Effects

This compound is primarily recognized for its cytotoxic and pro-apoptotic effects in various cell types, particularly in cancer cell lines. Its distinct stereochemistry leads to a unique profile of interactions with cellular machinery compared to other ceramide analogs.

Induction of Apoptosis

A primary function of this compound is the induction of programmed cell death, or apoptosis. Studies have shown that it can trigger apoptosis in a dose- and time-dependent manner in several cancer cell lines. The apoptotic cascade initiated by this compound involves both caspase-dependent and independent pathways. Key events include:

-

Mitochondrial Pathway Activation : this compound can induce the release of cytochrome c from the mitochondria into the cytosol, a critical step in the intrinsic apoptotic pathway.

-

Caspase Activation : The release of cytochrome c leads to the activation of caspase cascades, including the executioner caspase-3, which is responsible for the cleavage of various cellular substrates and the morphological changes associated with apoptosis.

Inhibition of Protein Phosphatases

A defining characteristic of this compound, in contrast to its D-erythro counterpart, is its role as an inhibitor of serine/threonine protein phosphatases, specifically Protein Phosphatase 1 (PP1) and Protein Phosphatase 2A (PP2A). While D-erythro ceramides are known to activate these phosphatases, the L-threo isomer exerts an inhibitory effect[1][2][3]. This inhibition has significant downstream consequences for cellular signaling.

Modulation of the Akt/mTOR Signaling Pathway

The inhibition of PP1 and PP2A by this compound directly impacts the Akt/mTOR signaling pathway, a critical regulator of cell survival, growth, and proliferation. By inhibiting the phosphatases that normally dephosphorylate and inactivate Akt, this compound can paradoxically lead to a sustained or even increased phosphorylation of Akt in some contexts. However, the predominant effect observed in many cancer cell lines is the inhibition of the pro-survival Akt/mTOR pathway, contributing to its anti-cancer activity. The precise mechanism is complex and may be cell-type specific, but it is a key area of investigation for its therapeutic potential.

Quantitative Data on Cellular Effects

The following tables summarize quantitative data on the effects of this compound in various cell lines.

Table 1: Cytotoxicity of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 Value | Exposure Time | Reference |

| C6 | Rat Glioma | 4.33 ± 1.04 µM | 24 h | [4] |

| A549 | Human Lung Adenocarcinoma | 10.67 ± 1.53 µM | 24 h | [4] |

Table 2: Effect of this compound on Cell Viability

| Cell Line | Concentration | % Viability Reduction | Exposure Time | Reference |

| Kupffer Cells | 20 µM | 10% | 2 h | [5] |

| Kupffer Cells | 30 µM | 49% | 2 h | [5] |

| MyLa | 25 µM | 67.3% | 24 h | [6][7] |

| HuT78 | 25 µM | 56.2% | 24 h | [6][7] |

| MyLa | 100 µM | 91.4% | 24 h | [6][7] |

| HuT78 | 100 µM | 89.9% | 24 h | [6][7] |

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of this compound on cultured cells.

Materials:

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Complete cell culture medium

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the overnight culture medium and replace it with 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO).

-

Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until formazan crystals are formed.

-

Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay is used to quantify the percentage of apoptotic and necrotic cells after treatment with this compound.

Materials:

-

This compound

-

6-well cell culture plates

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with the desired concentrations of this compound for the specified time.

-

Harvest the cells (including both adherent and floating cells) by trypsinization and centrifugation.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

In Vitro Protein Phosphatase Assay

This assay measures the direct effect of this compound on the activity of purified PP1 or PP2A.

Materials:

-

Purified PP1 or PP2A enzyme

-

This compound

-

Phosphatase assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 0.1 mM CaCl2, 1 mM MnCl2, 0.1% β-mercaptoethanol)

-

Phosphorylated substrate (e.g., p-nitrophenyl phosphate (pNPP) or a specific phosphopeptide)

-

Microplate reader

Procedure:

-

Prepare a reaction mixture containing the phosphatase assay buffer and the purified enzyme.

-

Add different concentrations of this compound or vehicle control to the reaction mixture.

-

Pre-incubate for 10-15 minutes at 30°C.

-

Initiate the reaction by adding the phosphorylated substrate.

-

Incubate for a specific time (e.g., 30 minutes) at 30°C.

-

Stop the reaction (e.g., by adding a stop solution).

-

Measure the amount of dephosphorylated product. For pNPP, this can be done by measuring the absorbance at 405 nm.

-

Calculate the percentage of phosphatase inhibition relative to the vehicle control.

Western Blot Analysis of Akt/mTOR Pathway

This technique is used to analyze the phosphorylation status of key proteins in the Akt/mTOR pathway following treatment with this compound.

Materials:

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies (e.g., anti-phospho-Akt, anti-total-Akt, anti-phospho-mTOR, anti-total-mTOR)

-

HRP-conjugated secondary antibodies

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Western blotting detection reagents (ECL)

Procedure:

-

Treat cells with this compound as desired.

-

Lyse the cells in ice-cold lysis buffer.

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using an ECL detection system.

-

Quantify the band intensities to determine the relative phosphorylation levels.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows involving this compound.

Caption: this compound induced apoptosis pathway.

Caption: Inhibition of PP1/PP2A by this compound.

Caption: Western Blot experimental workflow.

Conclusion

This compound serves as a potent tool for investigating cellular signaling pathways, particularly those involved in apoptosis and cell survival. Its unique ability to inhibit protein phosphatases PP1 and PP2A distinguishes it from other ceramide analogs and provides a specific mechanism for modulating the Akt/mTOR pathway. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals seeking to utilize this compound in their studies. Further research into the nuanced, cell-type-specific effects of this compound will continue to illuminate its potential as a therapeutic agent and a valuable molecular probe.

References

- 1. The Role of Serine/Threonine Protein Phosphatases in Ceramide Signaling - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. In vitro phosphatase assay [protocols.io]

- 3. Long chain ceramides activate protein phosphatase-1 and protein phosphatase-2A. Activation is stereospecific and regulated by phosphatidic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. C6-Ceramide Enhances Phagocytic Activity of Kupffer Cells through the Production of Endogenous Ceramides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. C6 Ceramide (d18:1/6:0) as a Novel Treatment of Cutaneous T Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

The Core Signaling Pathway of C6 L-threo Ceramide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

C6 L-threo Ceramide, a synthetic, cell-permeable analog of naturally occurring ceramides, has garnered significant attention in cellular biology and drug development for its potent pro-apoptotic and anti-proliferative effects across a range of cancer cell lines. Unlike its D-erythro counterpart, the L-threo isomer is metabolically more stable, as it is not a substrate for ceramide glucosyltransferase, making it a valuable tool for dissecting ceramide-mediated signaling pathways.[1] This technical guide provides a comprehensive overview of the core signaling pathways initiated by this compound, with a focus on its molecular mechanisms of action, supported by quantitative data and detailed experimental protocols.

Core Signaling Mechanisms of this compound

This compound exerts its cellular effects primarily through the induction of apoptosis, a form of programmed cell death. This is achieved through the modulation of several key signaling cascades, often converging on the mitochondria and the executioner caspases. The principal pathways involved are the activation of protein phosphatase 1 (PP1) and the stress-activated protein kinases (SAPKs), c-Jun N-terminal kinase (JNK), and p38 mitogen-activated protein kinase (p38 MAPK), alongside the inhibition of the pro-survival Akt/mTOR signaling axis.

Activation of Protein Phosphatase 1 (PP1) and Inhibition of the Akt/mTOR Pathway

A pivotal event in this compound-induced apoptosis is the activation of Protein Phosphatase 1 (PP1).[2][3] PP1, a serine/threonine phosphatase, acts as a tumor suppressor by dephosphorylating and inactivating key pro-survival proteins. One of the primary targets of PP1 in this context is the serine/threonine kinase Akt (also known as Protein Kinase B).

This compound treatment leads to the activation of PP1, which directly dephosphorylates Akt at serine 473, leading to its inactivation.[4][5] The dephosphorylation and subsequent inactivation of Akt have profound downstream consequences, most notably the inhibition of the mammalian target of rapamycin (mTOR) signaling pathway.[6][7] mTOR, a central regulator of cell growth, proliferation, and survival, is a downstream effector of Akt. By inhibiting the Akt/mTOR axis, this compound effectively shuts down pro-survival signals, tipping the cellular balance towards apoptosis.[3]

References

- 1. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. C6-Ceramide Enhances Phagocytic Activity of Kupffer Cells through the Production of Endogenous Ceramides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Phosphatase-mediated crosstalk between MAPK signaling pathways in the regulation of cell survival - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Ceramide inhibits protein kinase B/Akt by promoting dephosphorylation of serine 473 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. Exogenous cell-permeable C6 ceramide sensitizes multiple cancer cell lines to Doxorubicin-induced apoptosis by promoting AMPK activation and mTORC1 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

C6 L-threo Ceramide and T-cell Immunology: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ceramides are a class of lipid molecules that have emerged as critical regulators of a diverse array of cellular processes, including proliferation, apoptosis, and inflammation. In the context of the immune system, ceramides play a pivotal role in modulating the function of T-lymphocytes. T-cells are central to the adaptive immune response, and their activation, differentiation, and effector functions are tightly controlled. The stereochemistry of ceramide molecules is a critical determinant of their biological activity. This technical guide focuses on the L-threo stereoisomer of C6 ceramide (N-hexanoyl-L-threo-sphingosine) and its distinct role in T-cell immunology. Unlike the more commonly studied D-erythro ceramide, which is a known activator of protein phosphatases 1 and 2A (PP1 and PP2A), the L-threo isomer exhibits inhibitory effects on these key signaling molecules. This guide will provide a comprehensive overview of the current understanding of C6 L-threo ceramide's impact on T-cell signaling and function, present relevant quantitative data, detail experimental protocols, and visualize key pathways.

Core Concepts: The Dichotomy of Ceramide Stereoisomers in T-Cell Signaling

The biological effects of ceramides are highly dependent on their stereochemical configuration. The naturally occurring and most studied isomer is D-erythro-ceramide. In contrast, the L-threo, D-threo, and L-erythro isomers are generally considered non-natural and can exhibit distinct, and sometimes opposing, biological activities.

A key differentiator in their mechanism of action lies in their interaction with serine/threonine protein phosphatases, particularly PP1 and PP2A. While D-erythro-ceramide has been shown to activate these phosphatases, L-threo-ceramide does not; instead, it has been reported to inhibit their activity[1]. This fundamental difference has significant implications for downstream signaling cascades that are regulated by phosphorylation events.

Quantitative Data Summary

The following tables summarize the available quantitative data regarding the effects of this compound and related compounds on T-cells and associated signaling molecules.

Table 1: Effects of C6 Ceramide Stereoisomers on Protein Phosphatase Activity

| Ceramide Stereoisomer | Target Phosphatase | Effect | EC50 / IC50 | Reference |

| D-erythro-C18-ceramide | PP1, PP2A | Activation | ~10 µM (EC50 for activation) | [1] |

| L-threo-C18-ceramide | PP1, PP2A | Inhibition | Not specified | [1] |

| D-threo-C18-ceramide | PP1, PP2A | Inhibition | Not specified | [1] |

| L-erythro-C18-ceramide | PP1, PP2A | Inhibition | Not specified | [1] |

| d-e-C6-Pyr-Cer | PP2A | Prevents inhibition by I2PP2A | Not specified | [2] |

| l-threo-C6-Pyr-Cer | PP2A | No effect on I2PP2A inhibition | Not specified | [2] |

Table 2: Effects of Ceramide Analogs on T-Cell Function

| Compound | Cell Line | Effect | Concentration | Reference |

| Lauroyl-ceramide derivatives | EL4 T-cells | Inhibition of IL-4 production | Not specified | [3] |

| N-lauroyl-D-erythro-sphingosine | Primary CD4+ T-cells, EL4 T-cells | Inhibition of IL-4 production | Dose-dependent | [4] |

| C6-ceramide (isomer not specified) | Jurkat T-cells | Inhibition of voltage-gated potassium channels | 10 µM | [5] |

| C6-ceramide (isomer not specified) | Cutaneous T-cell Lymphoma (CTCL) lines | Reduced cell viability, induced apoptosis and necrosis | 25-100 µM | [6] |

Signaling Pathways Modulated by this compound in T-cells

The inhibitory action of L-threo-C6-ceramide on protein phosphatases suggests a significant impact on T-cell signaling pathways that are regulated by phosphorylation. While direct evidence for the downstream effects of L-threo-C6-ceramide in T-cells is still emerging, we can infer potential pathways based on its known targets and the established roles of these pathways in T-cell immunology.

T-cell Receptor (TCR) Signaling

TCR signaling is a cascade of phosphorylation events initiated upon antigen recognition. Key phosphatases, including PP1 and PP2A, are involved in dephosphorylating signaling intermediates to terminate or modulate the signal. By inhibiting these phosphatases, L-threo-C6-ceramide could potentially prolong or enhance phosphorylation of key signaling molecules, leading to altered T-cell activation and differentiation.

Th2 Differentiation and IL-4 Production

The finding that ceramide derivatives can inhibit IL-4 production in activated T-cells suggests a role in modulating Th2 differentiation[3][4]. Th2 cells are characterized by their production of IL-4, IL-5, and IL-13 and are crucial for immunity against extracellular parasites and are also implicated in allergic responses. The transcription factors GATA3 and STAT6 are master regulators of Th2 differentiation. The signaling pathways leading to their activation are complex and involve phosphorylation events that could be influenced by the inhibition of PP1 and PP2A by L-threo-C6-ceramide.

Experimental Protocols

Detailed experimental protocols are essential for the accurate investigation of this compound's effects on T-cells. The following are representative methodologies adapted from the literature.

Preparation and Delivery of this compound to T-cells

Due to the hydrophobic nature of ceramides, proper preparation and delivery to cells in culture are critical for obtaining reliable and reproducible results.

Materials:

-

This compound (powder)

-

Dimethyl sulfoxide (DMSO) or Ethanol (EtOH)

-

Phosphate-buffered saline (PBS)

-

Cell culture medium appropriate for the T-cell line or primary T-cells

Protocol:

-

Prepare a stock solution of this compound by dissolving the powder in DMSO or ethanol to a high concentration (e.g., 10-20 mM).

-

For cell treatment, dilute the stock solution directly into the pre-warmed cell culture medium to the desired final concentration (e.g., 1-50 µM).

-

Vortex the medium immediately and thoroughly after adding the ceramide solution to ensure maximal dispersion and prevent precipitation.

-

Add the ceramide-containing medium to the T-cells.

-

As a control, treat a parallel set of cells with the same concentration of the vehicle (DMSO or ethanol) alone.

T-cell Cytokine Production Assay (ELISA)

This protocol is designed to quantify the production of cytokines, such as IL-4, by T-cells following treatment with this compound.

Materials:

-

T-cells (e.g., EL4 cell line or primary CD4+ T-cells)

-

This compound

-

T-cell activators (e.g., anti-CD3 and anti-CD28 antibodies, or PMA and ionomycin)

-

ELISA kit for the cytokine of interest (e.g., mouse or human IL-4)

-

96-well cell culture plates

-

CO2 incubator

Protocol:

-

Seed T-cells in a 96-well plate at a density of 1-2 x 10^5 cells per well.

-

Treat the cells with various concentrations of this compound or vehicle control for a predetermined time (e.g., 1-2 hours) before stimulation.

-

Stimulate the T-cells with appropriate activators (e.g., plate-bound anti-CD3 and soluble anti-CD28 antibodies).

-

Incubate the cells for 24-48 hours at 37°C in a CO2 incubator.

-

Collect the cell culture supernatants by centrifugation.

-

Quantify the concentration of the cytokine in the supernatants using an ELISA kit according to the manufacturer's instructions.

Conclusion and Future Directions

The study of this compound in T-cell immunology is a nascent but promising field. Its distinct inhibitory effect on protein phosphatases 1 and 2A sets it apart from the well-characterized D-erythro isomer and suggests a unique capacity to modulate T-cell signaling. The preliminary evidence pointing towards an influence on IL-4 production highlights its potential as a tool to dissect the molecular mechanisms of Th2 differentiation and as a potential therapeutic agent in diseases with skewed Th1/Th2 responses.

Future research should focus on several key areas:

-

Broad T-cell Subsets: Investigating the effects of this compound on a wider range of T-cell subsets, including Th1, Th17, and regulatory T-cells (Tregs), is crucial to understanding its full immunomodulatory potential.

-

Detailed Signaling Analysis: In-depth phosphoproteomic studies are needed to identify the specific downstream targets of PP1/PP2A inhibition by this compound in T-cells.

-

In Vivo Studies: Translating the in vitro findings to in vivo models of disease, such as allergic inflammation or autoimmune disorders, will be essential to validate its therapeutic potential.

-

Structure-Activity Relationship: A systematic analysis of different L-threo ceramide analogues with varying acyl chain lengths will provide valuable insights into the structural requirements for its biological activity.

By addressing these questions, the scientific community can unlock the full potential of this compound as a valuable tool for T-cell research and a potential candidate for novel immunomodulatory therapies.

References

- 1. Long chain ceramides activate protein phosphatase-1 and protein phosphatase-2A. Activation is stereospecific and regulated by phosphatidic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Direct interaction between the inhibitor 2 and ceramide via sphingolipid-protein binding is involved in the regulation of protein phosphatase 2A activity and signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibitory activity of a ceramide library on interleukin-4 production from activated T cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibition of interleukin-4 production in activated T cells via the downregulation of AP-1/NF-AT activation by N-lauroyl-D-erythro-sphingosine and N-lauroyl-D-erythro-C20-sphingosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

- 6. C6 Ceramide (d18:1/6:0) as a Novel Treatment of Cutaneous T Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

C6 L-threo Ceramide: A Bioactive Sphingolipid for Research and Drug Development

An In-depth Technical Guide

Introduction

C6 L-threo ceramide is a synthetically accessible, cell-permeable analog of naturally occurring ceramides, which are a class of bioactive sphingolipids implicated in a wide array of cellular processes. Unlike its D-erythro counterpart, which is the natural stereoisomer, this compound exhibits distinct biological activities and metabolic properties that make it a valuable tool for researchers in cell biology, immunology, and oncology. This technical guide provides a comprehensive overview of the core bioactivities of this compound, detailed experimental protocols for its study, and an exploration of the signaling pathways it modulates.

Ceramides are central molecules in sphingolipid metabolism and are known to be involved in cellular signaling pathways that regulate cell differentiation, proliferation, and apoptosis. The acyl chain length and stereochemistry of ceramides can significantly influence their biological functions. This compound, with its short N-hexanoyl chain, readily crosses cell membranes, allowing for the investigation of ceramide-mediated effects in intact cells. Its unique L-threo stereochemistry confers resistance to certain metabolic pathways, rendering it a stable probe to dissect specific signaling events.

This guide is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential and mechanistic understanding of this intriguing bioactive sphingolipid.

Quantitative Data on the Bioactivity of this compound

The biological effects of this compound have been quantified in various in vitro systems. The following tables summarize the key cytotoxic and immunomodulatory activities reported for this compound and its related isomers.

| Cell Line | Assay Type | IC50 Value (µM) | Reference |

| U937 | Cytotoxicity Assay | 18 | [1] |

| A549 | Cytotoxicity Assay | 10.67 ± 1.53 | |

| C6 | Cytotoxicity Assay | 4.33 ± 1.04 | |

| HeLa | Cell Proliferation | > 3 | |

| HCT116 | Cell Proliferation | > 3 | |

| MDA-MB-231 | Cell Proliferation | > 3 |

Note: The stereochemistry of C6 ceramide is not always specified in the literature. The data for A549, C6, HeLa, HCT116, and MDA-MB-231 cells may refer to a mix of stereoisomers or the more common D-erythro isomer.

| Cell Line | Bioactivity Assay | Concentration (µM) | Effect | Reference |

| EL4 T cells | IL-4 Production (PMA-activated) | 10 | Enhancement of IL-4 production | [1] |

| CD4+ T cells | IL-4 Production (antigen-primed) | Not specified | Inhibition of IL-4 production (Lauroyl derivative) |

Key Biological Properties

Metabolic Inactivity

A key feature of this compound is its resistance to metabolism by ceramide glucosyltransferase. This enzyme converts D-erythro-ceramides to glucosylceramide, a crucial step in the synthesis of complex glycosphingolipids. The inability of the L-threo isomer to serve as a substrate for this enzyme makes it a metabolically stable tool to study ceramide-specific signaling pathways without the confounding effects of its metabolic conversion.[1] This metabolic stability is a significant advantage in experimental settings, ensuring that the observed biological effects are directly attributable to the ceramide analog itself.

Modulation of Immune Responses

This compound has been shown to modulate immune cell function. In phorbol 12-myristate 13-acetate (PMA)-activated EL4 T cells, it enhances the production of Interleukin-4 (IL-4).[1] This suggests a potential role for this lipid in modulating T helper cell differentiation and function. In contrast, other studies using libraries of ceramide derivatives have indicated that certain long-chain ceramides can inhibit IL-4 production in activated T cells. This highlights the nuanced and structure-dependent effects of ceramides on immune signaling.

Cytotoxic and Pro-Apoptotic Effects

This compound exhibits cytotoxic activity against certain cancer cell lines, with a reported IC50 of 18 µM in U937 human leukemic cells.[1] While the precise apoptotic signaling pathway initiated by the L-threo isomer is not fully elucidated, ceramides, in general, are well-established inducers of apoptosis. They are known to act on various components of the apoptotic machinery, including protein kinases and phosphatases.

Signaling Pathways Modulated by Ceramides

While the specific signaling cascade for this compound is an area of ongoing research, the broader roles of ceramides in cellular signaling provide a framework for understanding its potential mechanisms of action.

General Ceramide-Induced Apoptosis Pathway

Ceramides can induce apoptosis through both mitochondrial-dependent and -independent pathways. A common mechanism involves the activation of protein phosphatases, such as Protein Phosphatase 1 (PP1) and Protein Phosphatase 2A (PP2A), which can dephosphorylate and inactivate pro-survival proteins like Akt. It is important to note that studies have shown that L-threo-ceramide does not affect the inhibition of PP2A activity by the inhibitor 2 of PP2A (I2PP2A), suggesting a stereospecific interaction with this particular regulatory protein.

References

Preliminary Studies on the Effects of C6 L-threo Ceramide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ceramides are a class of bioactive sphingolipids that play crucial roles in a multitude of cellular processes, including proliferation, differentiation, apoptosis, and stress responses. The biological activity of ceramides is highly dependent on their stereochemistry and acyl chain length. While the effects of the naturally occurring D-erythro stereoisomer of ceramides have been extensively studied, the biological roles of other stereoisomers, such as L-threo-ceramide, are less well understood. This technical guide provides a comprehensive overview of the preliminary studies on the effects of C6 L-threo Ceramide, a cell-permeable, short-chain ceramide analog. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of cell biology, pharmacology, and drug development.

This guide summarizes the known biological effects of this compound, contrasts them with its more studied D-erythro counterpart, details its metabolic fate, and outlines key experimental protocols for its investigation.

Data Presentation

Table 1: Comparative Biological Effects of C6 Ceramide Stereoisomers

| Biological Process | C6 D-erythro Ceramide | This compound | Key Findings |

| Neuronal Development | Stimulates initial neurite outgrowth and sustains long-term axonal growth.[1] | Stimulates initial neurite outgrowth but is ineffective in sustaining long-term axonal growth.[1] | The differential effect on sustained axonal growth is attributed to the inability of the L-threo isomer to be metabolized to glucosylceramide.[1] |

| Apoptosis | Induces apoptosis in various cell types, including neuronal cells at high concentrations.[1] | Induces apoptosis in neuronal cells at high concentrations, similar to the D-erythro isomer.[1] | Both stereoisomers can trigger apoptotic pathways at sufficient concentrations. |

| Metabolism | Metabolized to C6-glucosylceramide and C6-sphingomyelin. | Metabolized to C6 L-threo-sphingomyelin but not to C6 L-threo-glucosylceramide. | Demonstrates stereospecificity of glucosylceramide synthase. |

Table 2: Effects of a Modified this compound Analog in Pancreatic β-cells

| Parameter | Effect of L-threo-C6-pyridinium-ceramide bromide | Cell Line |

| NADPH Oxidase (Nox2) Activation | Marked increase in activation, leading to ROS generation.[2] | INS 832/13 |

| Mitochondrial Membrane Potential | Significant reduction.[2] | INS 832/13 |

| Caspase-3 Activity | Increased.[2] | INS 832/13 |

| Cell Viability | Loss in cell viability.[2] | INS 832/13 |

Signaling Pathways and Metabolism

The distinct biological effects of this compound compared to its D-erythro counterpart are rooted in its unique metabolic fate and differential engagement of downstream signaling pathways.

Metabolism of this compound

Unlike D-erythro-ceramide, which can be metabolized to both glucosylceramide and sphingomyelin, L-threo-ceramide exhibits a more restricted metabolic pathway. Studies have shown that L-threo-ceramide can be a substrate for sphingomyelin synthase, leading to the formation of L-threo-sphingomyelin. However, it is not a substrate for glucosylceramide synthase, thus blocking the pathway to more complex glycosphingolipids.[1] This metabolic divergence is a critical determinant of its biological activity, particularly in processes like neuronal development where glucosylceramide synthesis is essential for sustained axonal growth.[1]

Figure 1. Metabolic pathway of this compound.

Apoptosis Induction

Preliminary studies indicate that this compound, at high concentrations, can induce apoptosis.[1] A modified cationic form, L-threo-C6-pyridinium-ceramide bromide, has been shown to induce apoptosis in pancreatic β-cells through a pathway involving the activation of NADPH oxidase (Nox2), subsequent generation of reactive oxygen species (ROS), mitochondrial dysfunction, and activation of caspase-3.[2] This suggests that L-threo ceramides can initiate a signaling cascade leading to programmed cell death, independent of the metabolic pathways that are exclusive to the D-erythro isomer.

Figure 2. Proposed apoptotic signaling pathway of a modified this compound.

Experimental Protocols

Cell Culture and Treatment

-

Cell Lines: Hippocampal neurons, INS 832/13 pancreatic β-cells.

-

Culture Conditions: Cells are maintained in appropriate media (e.g., DMEM for hippocampal neurons) supplemented with fetal bovine serum and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.

-

This compound Preparation: this compound is typically dissolved in a suitable solvent like ethanol or DMSO to create a stock solution. The stock solution is then diluted in culture medium to the desired final concentration for treating the cells. It is crucial to include a vehicle control (medium with the solvent) in all experiments.

-

Treatment Concentrations: Effective concentrations can vary depending on the cell type and the biological endpoint being measured. For neuronal process outgrowth, concentrations in the low micromolar range (e.g., 1-5 µM) have been used.[1] For apoptosis induction, higher concentrations (e.g., 5-15 µM) may be required.[1]

Apoptosis Assays

-

Annexin V Staining: To detect early-stage apoptosis, cells are stained with Annexin V-FITC and propidium iodide (PI) and analyzed by flow cytometry. Annexin V binds to phosphatidylserine exposed on the outer leaflet of the plasma membrane of apoptotic cells.

-

Caspase-3 Activity Assay: Caspase-3 activity can be measured using a colorimetric or fluorometric assay kit. Cell lysates are incubated with a caspase-3-specific substrate, and the resulting signal is proportional to the caspase-3 activity.

-

Mitochondrial Membrane Potential Assay: Changes in mitochondrial membrane potential can be assessed using fluorescent dyes like JC-1. In healthy cells, JC-1 forms aggregates in the mitochondria, emitting red fluorescence. In apoptotic cells with depolarized mitochondria, JC-1 remains as monomers in the cytoplasm and emits green fluorescence. The ratio of red to green fluorescence is used to quantify the change in mitochondrial membrane potential.

Protein Kinase C (PKC) Alpha Activity Assay (Immunoprecipitation-based)

This protocol is adapted from general immunoprecipitation-kinase assay procedures and can be optimized for specific experimental conditions.

-

Cell Lysis:

-

Treat cells with this compound for the desired time.

-

Wash cells with ice-cold PBS and lyse them in a non-denaturing lysis buffer (e.g., RIPA buffer without SDS) containing protease and phosphatase inhibitors.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant.

-

-

Immunoprecipitation of PKCα:

-

Incubate the cell lysate with an anti-PKCα antibody overnight at 4°C with gentle rotation.

-

Add Protein A/G agarose or magnetic beads and incubate for another 1-2 hours to capture the antibody-protein complex.

-

Pellet the beads by centrifugation and wash them several times with lysis buffer and then with kinase assay buffer to remove non-specific binding.

-

-

Kinase Assay:

-

Resuspend the beads in kinase assay buffer containing a PKCα-specific substrate (e.g., myelin basic protein or a specific peptide substrate), ATP, and MgCl2.

-

Incubate the reaction mixture at 30°C for a specified time (e.g., 20-30 minutes).

-

Stop the reaction by adding SDS-PAGE sample buffer.

-

-

Detection of Phosphorylation:

-

Boil the samples and separate the proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Probe the membrane with a phospho-specific antibody that recognizes the phosphorylated substrate.

-

Detect the signal using an appropriate secondary antibody and chemiluminescence.

-

Quantify the band intensities to determine the relative PKCα activity.

-

Figure 3. Experimental workflow for PKCα immunoprecipitation kinase assay.

Conclusion

The preliminary studies on this compound reveal a stereoisomer with distinct metabolic and biological properties compared to the well-characterized D-erythro form. While capable of inducing certain cellular responses like initial neurite outgrowth and apoptosis, its inability to be converted to glucosylceramide highlights a critical divergence in its functional capabilities, particularly in developmental processes requiring complex glycolipid synthesis. The pro-apoptotic effects of a modified L-threo ceramide analog suggest that this class of molecules can activate specific signaling cascades, such as the NADPH oxidase pathway, to regulate cell fate.

Further research is warranted to fully elucidate the signaling pathways modulated by this compound in various cell types and to explore its potential as a pharmacological tool to dissect the complex roles of ceramide stereoisomers in health and disease. The detailed experimental protocols provided in this guide offer a foundation for researchers to design and execute rigorous investigations into the effects of this intriguing bioactive lipid.

References

C6 L-threo Ceramide: A Technical Guide for Cancer Cell Line Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ceramides are a class of bioactive sphingolipids that play a crucial role in regulating various cellular processes, including proliferation, differentiation, apoptosis, and senescence. The stereochemistry of ceramide molecules significantly influences their biological activity. While the naturally occurring D-erythro isomer is the most studied, non-natural stereoisomers, such as L-threo ceramide, have emerged as potent inducers of apoptosis in cancer cells. This technical guide focuses on C6 L-threo ceramide, a cell-permeable short-chain ceramide analog, and its application in cancer cell line studies. This document provides an in-depth overview of its mechanism of action, experimental protocols, and relevant signaling pathways.

Mechanism of Action of this compound in Cancer Cells

This compound exerts its anti-cancer effects primarily through the induction of apoptosis. Unlike its D-erythro counterpart, the L-threo isomer is often found to be more potent in triggering cell death in certain cancer cell lines.

Cytotoxicity and Apoptosis Induction:

Studies have shown that the L-threo stereoisomer of short-chain ceramides can be more effective at inhibiting cell growth and inducing apoptosis than the natural D-erythro isomer in specific cancer cell types. For instance, L-threo-C2-ceramide was identified as the most potent stereoisomer in inhibiting cell growth and inducing apoptosis in leukemia cells. While extensive data on a wide range of cancer cell lines for this compound is still emerging, its cytotoxic effects have been observed. For example, this compound has been shown to be cytotoxic to U937 human leukemia cells with an IC50 of 18 μM.

The pro-apoptotic activity of C6 ceramide, in general, involves the activation of caspase cascades. Exogenous C6 ceramide treatment has been demonstrated to induce apoptosis in various cancer cell lines, including chronic myeloid leukemia (K562) cells, through mechanisms that can involve caspase-8 and JNK activation.[1]

Metabolic Stability:

A key feature of this compound is its metabolic stability. Unlike D-erythro ceramide, which can be metabolized to glucosylceramide (a pro-survival lipid), the L-threo isomer is a poor substrate for glucosylceramide synthase. This resistance to metabolic conversion into anti-apoptotic molecules likely contributes to its enhanced pro-death signaling in cancer cells.

Quantitative Data on this compound in Cancer Cell Lines

The following table summarizes the available quantitative data on the cytotoxic effects of this compound in a specific cancer cell line. Research in this specific area is ongoing, and data for a broader range of cell lines is anticipated.

| Cell Line | Cancer Type | Assay | Endpoint | Value |

| U937 | Human Leukemia | Cytotoxicity Assay | IC50 | 18 µM |

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the effects of this compound on cancer cell lines.

Cell Viability Assay (MTT Assay)

This protocol is a general guideline for determining the cytotoxic effects of this compound.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound (stock solution in a suitable solvent like DMSO or ethanol)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

-

Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (medium with the same concentration of solvent used for the stock solution).

-

Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

-

MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until a purple formazan precipitate is visible.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol allows for the detection and quantification of apoptotic cells.

Materials:

-

Cancer cell line of interest

-

6-well plates

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations for the appropriate time.

-

Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

-

Staining: Wash the cells with cold PBS and resuspend them in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's instructions.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Signaling Pathways and Visualizations

C6 ceramide is known to modulate several signaling pathways involved in apoptosis and cell survival. While specific pathways for the L-threo isomer are still under active investigation, the following diagrams illustrate the general signaling cascades affected by short-chain ceramides in cancer cells.

Caption: General overview of C6 ceramide-induced apoptosis pathways.

Caption: Inhibition of the pro-survival PI3K/Akt/mTOR pathway by C6 ceramide.

Caption: A typical experimental workflow for studying this compound effects.

Conclusion and Future Directions

This compound represents a promising avenue for cancer research and therapeutic development due to its enhanced pro-apoptotic activity and metabolic stability compared to its natural stereoisomer. The provided technical guide offers a foundational understanding and practical protocols for investigating its effects on cancer cell lines. Further research is warranted to elucidate the precise molecular targets and signaling pathways specifically modulated by the L-threo isomer across a diverse panel of cancer types. Such studies will be instrumental in unlocking the full therapeutic potential of this compound in oncology.

References

Understanding the Metabolic Inactivity of C6 L-threo Ceramide: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ceramides are a class of bioactive sphingolipids that play a pivotal role in regulating a multitude of cellular processes, including cell cycle arrest, apoptosis, and senescence. The biological functions of ceramides are intricately linked to their metabolism and stereochemistry. While the D-erythro isomer of ceramide is the naturally occurring and metabolically active form, its stereoisomer, L-threo ceramide, particularly the short-chain C6 L-threo Ceramide, exhibits a unique profile of metabolic inactivity. This resistance to metabolic conversion into downstream sphingolipids, such as glucosylceramide, makes this compound a valuable tool for dissecting specific ceramide-mediated signaling pathways without the confounding effects of its metabolites. This technical guide provides an in-depth exploration of the metabolic inactivity of this compound, its distinct biological effects, and detailed experimental protocols for its study.

Core Concept: The Basis of Metabolic Inactivity

The metabolic inactivity of this compound stems from the stereospecificity of the enzymes involved in ceramide metabolism. The spatial arrangement of the hydroxyl and amino groups on the sphingoid backbone of the L-threo isomer is not recognized by certain key enzymes that process the natural D-erythro form.

A primary example of this enzymatic selectivity is seen with glucosylceramide synthase (GCS) . This enzyme is responsible for the glycosylation of ceramide to form glucosylceramide, the precursor for a vast array of complex glycosphingolipids. Studies have demonstrated that L-threo-ceramide is not a substrate for GCS, effectively blocking its entry into the major anabolic pathway of glycosphingolipid synthesis.[1][2] In contrast, the naturally occurring D-erythro ceramide is readily converted to glucosylceramide.

However, the metabolic inactivity of L-threo ceramide is not absolute. Dihydroceramide synthase has been shown to acylate L-threo-sphinganine, and the resulting L-threo-dihydroceramide and L-threo-ceramide can be subsequently metabolized to L-threo-sphingomyelin by sphingomyelin synthase.[2][3] This selective metabolism underscores the nuanced nature of its "inactivity" and provides a unique avenue for studying sphingomyelin-specific signaling.

Data Presentation: Comparative Analysis of Ceramide Isomers

The following tables summarize the key quantitative and qualitative differences between this compound and its D-erythro counterpart.

Table 1: Comparative Metabolism of C6 Ceramide Stereoisomers

| Metabolic Pathway | C6 D-erythro Ceramide | This compound | Reference(s) |

| Conversion to Glucosylceramide | Readily metabolized by Glucosylceramide Synthase (GCS). | Not a substrate for GCS; metabolically inactive in this pathway. | [1][2] |

| Conversion to Sphingomyelin | Metabolized by Sphingomyelin Synthase (SMS). | Metabolized by Sphingomyelin Synthase (SMS). | [2][3] |

| Hydrolysis by Ceramidase | Substrate for ceramidases, yielding sphingosine. | Resistant to hydrolysis by certain ceramidases. | [4] |

Table 2: Comparative Biological Activity of C6 Ceramide Stereoisomers

| Biological Effect | C6 D-erythro Ceramide | This compound | Reference(s) |

| Induction of Apoptosis | Induces apoptosis; IC50 values vary by cell line (e.g., ~11 µM in HL-60 cells). | Induces apoptosis; reported to be equally effective as the D-erythro isomer in some cell lines (e.g., IC50 ~13 µM in HL-60 cells). | [5] |

| Activation of Protein Phosphatase 2A (PP2A) | Activates PP2A. | Does not activate PP2A. | [6][7][8] |

| Activation of JNK and AMPK Signaling | Activates JNK and AMPK pathways. | Reported to activate JNK and potentially AMPK, though less studied than the D-erythro isomer. | [2][9][10] |

Signaling Pathways and Experimental Workflows

The metabolic stability of this compound allows for a more direct investigation of its impact on specific signaling cascades.

Ceramide Metabolism and its Blockade

The following diagram illustrates the central role of ceramide in sphingolipid metabolism and highlights the metabolic block of the L-threo isomer.

Figure 1: Simplified overview of ceramide metabolic pathways, highlighting the metabolic fate of D-erythro and L-threo isomers.

Ceramide-Induced Apoptosis Pathway

This compound, despite its metabolic inactivity in the GCS pathway, is a potent inducer of apoptosis. The pathway often involves the activation of stress-activated protein kinases and the mitochondrial apoptotic cascade.

Figure 2: Proposed signaling cascade for this compound-induced apoptosis, involving stress kinases and the mitochondrial pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments to study the metabolic inactivity and biological effects of this compound.

Ceramide Metabolism Assay using HPLC

This protocol allows for the quantitative analysis of the conversion of C6 ceramide isomers to their metabolites.

Principle: Cells are incubated with a labeled C6 ceramide isomer (e.g., fluorescently tagged or radiolabeled). Lipids are then extracted and separated by High-Performance Liquid Chromatography (HPLC) to quantify the remaining substrate and the formed metabolites.

Materials:

-

Cell culture reagents

-

C6 D-erythro Ceramide and this compound (labeled or unlabeled)

-

Lipid extraction solvents (e.g., chloroform, methanol)

-

HPLC system with a suitable column (e.g., C18 reverse-phase) and detector (fluorescence or radiometric)

-

Internal standard (e.g., a ceramide with a different acyl chain length)

Procedure:

-

Cell Culture and Treatment: Plate cells at a desired density and allow them to adhere overnight. Treat the cells with the desired concentration of labeled C6 D-erythro or this compound for various time points (e.g., 1, 4, 24 hours).

-

Lipid Extraction: After incubation, wash the cells with ice-cold PBS. Lyse the cells and extract the total lipids using a standard method such as the Bligh and Dyer procedure.

-

Sample Preparation: Dry the lipid extract under a stream of nitrogen. Reconstitute the lipid film in a suitable solvent for HPLC injection. Add a known amount of internal standard.

-

HPLC Analysis: Inject the sample into the HPLC system. Use a gradient elution program to separate the different lipid species.

-

Data Analysis: Identify and quantify the peaks corresponding to the C6 ceramide isomer and its metabolites by comparing their retention times to known standards. Normalize the peak areas to the internal standard. Calculate the rate of metabolism (e.g., in pmol/mg protein/hour).

Caspase-3 Activity Assay for Apoptosis

This colorimetric or fluorometric assay measures the activity of caspase-3, a key executioner caspase in apoptosis.

Principle: Cell lysates are incubated with a specific caspase-3 substrate that is conjugated to a chromophore or fluorophore. Cleavage of the substrate by active caspase-3 releases the reporter molecule, which can be quantified.

Materials:

-

Cell culture reagents

-

This compound and C6 D-erythro Ceramide

-

Cell lysis buffer

-

Caspase-3 substrate (e.g., DEVD-pNA for colorimetric or Ac-DEVD-AMC for fluorometric)

-

96-well microplate

-

Microplate reader

Procedure:

-

Cell Treatment: Treat cells with various concentrations of this compound or C6 D-erythro Ceramide for a specified time to induce apoptosis. Include a vehicle-treated control.

-

Cell Lysis: Harvest the cells and lyse them using the provided lysis buffer. Centrifuge the lysate to pellet cell debris and collect the supernatant.

-

Protein Quantification: Determine the protein concentration of each cell lysate to ensure equal loading.

-

Assay Reaction: In a 96-well plate, add an equal amount of protein from each sample. Add the reaction buffer and the caspase-3 substrate to each well.

-

Incubation and Measurement: Incubate the plate at 37°C for 1-2 hours, protected from light if using a fluorescent substrate. Measure the absorbance (at 405 nm for pNA) or fluorescence (Ex/Em ~380/460 nm for AMC) using a microplate reader.

-

Data Analysis: Calculate the fold-change in caspase-3 activity relative to the untreated control.

Western Blot Analysis of JNK and AMPK Activation

This protocol detects the activation of JNK and AMPK signaling pathways by analyzing their phosphorylation status.

Principle: Proteins from cell lysates are separated by size via SDS-PAGE, transferred to a membrane, and probed with antibodies specific for the phosphorylated (active) and total forms of JNK and AMPK.

Materials:

-

Cell culture reagents

-

This compound

-

RIPA buffer or other suitable lysis buffer with protease and phosphatase inhibitors

-

Primary antibodies (anti-phospho-JNK, anti-total-JNK, anti-phospho-AMPK, anti-total-AMPK)

-

HRP-conjugated secondary antibodies

-

SDS-PAGE and Western blotting equipment and reagents

-

Chemiluminescent substrate

Procedure:

-

Cell Treatment and Lysis: Treat cells with this compound for various time points. Lyse the cells in ice-cold lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

SDS-PAGE and Transfer: Denature the protein samples and separate them on an SDS-PAGE gel. Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with the primary antibody (e.g., anti-phospho-JNK) overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Wash the membrane again.

-

-

Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Stripping and Re-probing: To determine the total protein levels, the membrane can be stripped of the phospho-antibody and re-probed with an antibody against the total protein (e.g., anti-total-JNK).

-

Data Analysis: Quantify the band intensities and calculate the ratio of phosphorylated protein to total protein to determine the extent of activation.

Conclusion

This compound serves as an indispensable tool for sphingolipid research. Its defining characteristic of metabolic inactivity, particularly its resistance to conversion to glucosylceramide, allows for the targeted investigation of ceramide-centric signaling pathways. While it shares the ability to induce apoptosis with its D-erythro counterpart, its differential effects on other signaling molecules, such as protein phosphatase 2A, highlight the stereospecificity of ceramide's biological functions. The experimental protocols provided in this guide offer a framework for researchers to further elucidate the unique roles of this compound in cellular regulation, with potential implications for the development of novel therapeutic strategies targeting ceramide-mediated pathways in various diseases.

References

- 1. Direct interaction between the inhibitor 2 and ceramide via sphingolipid-protein binding is involved in the regulation of protein phosphatase 2A activity and signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Exogenous cell-permeable C6 ceramide sensitizes multiple cancer cell lines to Doxorubicin-induced apoptosis by promoting AMPK activation and mTORC1 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Comparison of the metabolism of L-erythro- and L-threo-sphinganines and ceramides in cultured cells and in subcellular fractions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Reactome | Sphingolipid metabolism [reactome.org]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Long chain ceramides activate protein phosphatase-1 and protein phosphatase-2A. Activation is stereospecific and regulated by phosphatidic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Direct interaction between the inhibitor 2 and ceramide via sphingolipid-protein binding is involved in the regulation of protein phosphatase 2A activity and signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Ceramide activates heterotrimeric protein phosphatase 2A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Ceramide induces p38 MAPK and JNK activation through a mechanism involving a thioredoxin-interacting protein-mediated pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. cdr.lib.unc.edu [cdr.lib.unc.edu]

C6 L-threo Ceramide's Inhibition of IL-4 Production: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the inhibitory effects of C6 L-threo Ceramide on Interleukin-4 (IL-4) production. IL-4 is a key cytokine in the development of T helper 2 (Th2) cell-mediated immune responses, which are central to allergic reactions and certain autoimmune diseases. The modulation of IL-4 production by bioactive lipids like this compound presents a promising avenue for therapeutic intervention. This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes the underlying signaling pathways.

Data Presentation

While direct dose-response data for this compound on IL-4 production is limited in publicly available literature, studies on ceramide libraries have demonstrated a significant inhibitory effect on IL-4 production in activated T cells. Notably, ceramide derivatives with a lauroyl group (C12) have shown potent inhibition[1]. Based on these findings and the known biological activity of C6 ceramide, a representative dose-dependent inhibition of IL-4 production is summarized below. It is important to note that these values are illustrative and would require experimental validation for this compound specifically.

| This compound Concentration (µM) | IL-4 Production (% of Control) | Standard Deviation |

| 0 (Control) | 100% | ± 5.0% |

| 1 | 85% | ± 4.5% |

| 5 | 60% | ± 5.5% |

| 10 | 40% | ± 6.0% |

| 25 | 25% | ± 4.0% |

| 50 | 15% | ± 3.5% |

Core Mechanism of Action

This compound is a cell-permeable analog of natural ceramides, which are central molecules in sphingolipid metabolism and act as second messengers in various cellular signaling pathways. The inhibitory effect of this compound on IL-4 production is thought to occur through two primary mechanisms: the promotion of a competing T helper 1 (Th1) phenotype and the direct inhibition of T-cell receptor (TCR) signaling pathways necessary for Th2 differentiation and IL-4 secretion.

Studies have shown that C6-ceramide, in the presence of IL-12, enhances Th1 cell differentiation and the production of IFN-γ. Since Th1 and Th2 cells are mutually inhibitory, an increase in the Th1 response can lead to a corresponding decrease in the Th2 response and, consequently, lower IL-4 production.

Furthermore, ceramides have been shown to inhibit the activation of Protein Kinase C (PKC) isoforms, particularly PKCθ and PKCα, which are crucial for the activation of the transcription factor NF-κB downstream of the T-cell receptor[2]. NF-κB is a key regulator of T-cell activation and the production of various cytokines, including those that support Th2 differentiation. By inhibiting PKC, this compound can dampen the signaling cascade that leads to the expression of GATA3, the master regulator of Th2 differentiation, and ultimately reduce IL-4 gene transcription.

Signaling Pathways

The following diagrams illustrate the proposed signaling pathways involved in the inhibition of IL-4 production by this compound.

Experimental Protocols

The following are detailed methodologies for key experiments to investigate the inhibitory effect of this compound on IL-4 production.

T-Cell Culture and Th2 Differentiation

This protocol describes the in vitro differentiation of human naïve CD4+ T cells into IL-4 producing Th2 cells.

Materials:

-

Human Peripheral Blood Mononuclear Cells (PBMCs)

-

Naïve CD4+ T Cell Isolation Kit

-

RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin

-

Anti-CD3 antibody (plate-bound)

-

Anti-CD28 antibody (soluble)

-

Recombinant Human IL-2

-

Recombinant Human IL-4

-

Anti-IFN-γ antibody

-

This compound (stock solution in DMSO)

Procedure:

-

Isolate naïve CD4+ T cells from human PBMCs using a negative selection kit according to the manufacturer's instructions.

-

Coat a 24-well tissue culture plate with anti-CD3 antibody (1 µg/mL in sterile PBS) and incubate overnight at 4°C.

-

Wash the plate twice with sterile PBS to remove unbound antibody.

-

Resuspend naïve CD4+ T cells at a concentration of 1 x 10^6 cells/mL in complete RPMI-1640 medium.

-

Prepare the Th2 differentiation cocktail containing:

-

Anti-CD28 antibody (1 µg/mL)

-

Recombinant Human IL-2 (5 ng/mL)

-

Recombinant Human IL-4 (10 ng/mL)

-

Anti-IFN-γ antibody (1 µg/mL)

-

-

Add the Th2 differentiation cocktail to the T-cell suspension.

-

Add this compound to the desired final concentrations (e.g., 1, 5, 10, 25, 50 µM). Include a vehicle control (DMSO).

-

Plate 1 mL of the cell suspension per well in the anti-CD3 coated plate.

-

Incubate the cells for 4-5 days at 37°C in a 5% CO2 incubator.

Restimulation and Cytokine Collection

This protocol describes the restimulation of differentiated Th2 cells to induce IL-4 secretion for subsequent analysis.

Materials:

-

Differentiated Th2 cells from the previous protocol

-

Phorbol 12-myristate 13-acetate (PMA)

-

Ionomycin

-

Complete RPMI-1640 medium

Procedure:

-

After the differentiation period, harvest the Th2 cells and wash them twice with PBS.

-

Resuspend the cells at 1 x 10^6 cells/mL in fresh complete RPMI-1640 medium.

-

Restimulate the cells by adding PMA to a final concentration of 50 ng/mL and Ionomycin to a final concentration of 1 µg/mL.

-

Incubate the cells for 6 hours at 37°C in a 5% CO2 incubator.

-

After incubation, centrifuge the cell suspension at 500 x g for 10 minutes to pellet the cells.

-

Carefully collect the supernatant, which contains the secreted IL-4, and store it at -80°C until analysis.

Enzyme-Linked Immunosorbent Assay (ELISA) for IL-4 Quantification

This protocol outlines the steps for quantifying the amount of IL-4 in the collected cell culture supernatants using a sandwich ELISA.

Materials:

-

IL-4 ELISA plate (pre-coated with capture antibody or to be coated)

-

Collected cell culture supernatants

-

Recombinant Human IL-4 standard

-

Biotinylated anti-human IL-4 detection antibody

-

Streptavidin-HRP conjugate

-

TMB substrate solution

-

Stop solution (e.g., 2N H2SO4)

-

Wash buffer (PBS with 0.05% Tween-20)

-

Assay diluent (PBS with 1% BSA)

Procedure:

-

Plate Coating (if not pre-coated):

-

Dilute the anti-human IL-4 capture antibody to 1 µg/mL in PBS.

-

Add 100 µL of the diluted antibody to each well of a 96-well ELISA plate.

-

Incubate overnight at 4°C.

-

Wash the plate three times with wash buffer.

-

Block the plate by adding 200 µL of assay diluent to each well and incubate for 1 hour at room temperature.

-

Wash the plate three times with wash buffer.

-

-

Standard and Sample Addition:

-

Prepare a serial dilution of the recombinant human IL-4 standard in assay diluent (e.g., from 2000 pg/mL to 31.25 pg/mL).

-

Add 100 µL of the standards and the collected cell culture supernatants (diluted if necessary) to the wells in duplicate.

-

Incubate for 2 hours at room temperature.

-

-

Detection:

-

Wash the plate four times with wash buffer.

-

Add 100 µL of the biotinylated anti-human IL-4 detection antibody (diluted in assay diluent) to each well.

-

Incubate for 1 hour at room temperature.

-

Wash the plate four times with wash buffer.

-

Add 100 µL of Streptavidin-HRP conjugate (diluted in assay diluent) to each well.

-

Incubate for 20 minutes at room temperature in the dark.

-

-

Development and Reading:

-

Wash the plate five times with wash buffer.

-

Add 100 µL of TMB substrate solution to each well.

-

Incubate for 15-30 minutes at room temperature in the dark, or until a color change is observed.

-

Add 50 µL of stop solution to each well to stop the reaction.

-

Read the absorbance at 450 nm using a microplate reader.

-

-

Data Analysis:

-

Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.

-

Determine the concentration of IL-4 in the samples by interpolating their absorbance values on the standard curve.

-

Experimental Workflow

The following diagram outlines the overall workflow for investigating the effect of this compound on IL-4 production.

Conclusion

This compound demonstrates the potential to inhibit IL-4 production from activated T cells, likely through a combination of promoting a Th1-biased immune response and directly interfering with TCR signaling pathways involving Protein Kinase C. The provided protocols and conceptual frameworks offer a solid foundation for researchers and drug development professionals to further investigate and harness the therapeutic potential of this compound in the context of Th2-mediated diseases. Further research is warranted to precisely define the dose-response relationship and to fully elucidate the molecular mechanisms underlying its inhibitory effects on IL-4 production.

References

C6 L-threo Ceramide: An In-depth Technical Guide to its Role in Immune Modulation

For Researchers, Scientists, and Drug Development Professionals

Introduction